molecular formula C9H14ClN5 B1455263 4-Chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine CAS No. 1220016-74-9

4-Chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine

Cat. No. B1455263
CAS RN: 1220016-74-9
M. Wt: 227.69 g/mol
InChI Key: BEZNVXHCJYFSGQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine, or 4-chloro-6-MPT, is an organic compound with a wide range of potential scientific applications. It is a member of the triazine family of compounds, which are characterized by their three nitrogen atoms and a ring of six carbon atoms. 4-chloro-6-MPT has been studied extensively in recent years, and has been found to have interesting properties that make it attractive for use in a variety of scientific research applications.

Scientific Research Applications

Polymer Enhancement

One significant application of similar triazine derivatives involves the thermal oxidation stability of polymers. For instance, a blend containing calixarene and a high molecular weight hindered amine compound, synthesized from alkylated piperidineamine and cyanuric chloride, demonstrated excellent antithermal oxidative performance in polypropylene. This blend benefits from the synergistic effects between the components, indicating the potential of triazine compounds in enhancing polymer stability (Feng Ya & Cui Yong, 2001). Another study focused on the antiphoto-oxidative performance of a blend prepared from a similar compound, showing significant improvements in polypropylene's resistance to photo-oxidative degradation (Hong Xue-chuan, 2003).

Chiral Separation

Triazine derivatives have been utilized in the resolution of diastereomers of amino acids, demonstrating the chemical versatility of these compounds. Specifically, chiral derivatizing reagents based on cyanuric chloride, including a variant of the triazine structure, were synthesized for chiral separation of protein and non-protein amino acids, showcasing their potential in analytical chemistry (R. Bhushan & C. Agarwal, 2011).

Antimicrobial and Antituberculosis Activity

Triazine derivatives have been investigated for their antimicrobial properties. A study on a series of triazine compounds synthesized via a simple protocol demonstrated significant antimicrobial activity against various bacteria and fungi, with certain compounds showing inhibition equivalent to standard drugs against tuberculosis (Rahul V. Patel, P. Kumari, D. Rajani, & K. Chikhalia, 2012). Another study synthesized novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, investigating their molecular structures and potential biological activities (Ihab Shawish et al., 2021).

Chemical Synthesis and Structural Analysis

The chemical synthesis of triazine derivatives and their structural analysis play a crucial role in their application. For example, a study on the thermal rearrangement of disubstituted sym-triazines into oxazolo- or imidazo-sym-triazinones highlights the versatility of triazine compounds in organic synthesis (V. V. Dovlatyan et al., 2010). Additionally, the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines via a one-pot microwave irradiation method offers a new approach to creating diverse triazine-based compounds, with some showing potent antileukemic activity (A. Dolzhenko et al., 2021).

properties

IUPAC Name

4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5/c1-6-2-4-15(5-3-6)9-13-7(10)12-8(11)14-9/h6H,2-5H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZNVXHCJYFSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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